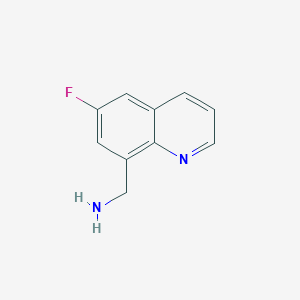

(6-Fluoroquinolin-8-yl)methanamine

説明

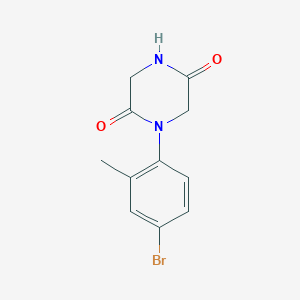

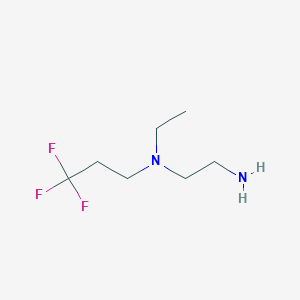

“(6-Fluoroquinolin-8-yl)methanamine” is a chemical compound with the molecular formula C10H9FN2 . It is also known by its German and French names, “1-(6-Fluor-8-chinol inyl)methanamin” and “1-(6-Fluoro-8-quino léinyl)méthanamine” respectively .

Molecular Structure Analysis

The molecular structure of “(6-Fluoroquinolin-8-yl)methanamine” contains a total of 23 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .科学的研究の応用

Antibacterial and Antifungal Activities

Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new quinoline derivatives carrying 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Catalysis and Organic Synthesis

Quinoline-based compounds have also been utilized in catalysis, such as in the efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes, achieving excellent conversions and high turnover frequencies (Karabuğa et al., 2015).

Antitumor Activity

Functionalized quinoline derivatives have shown in vitro antitumor activity against various human cancer cell lines, indicating potential for further exploration as therapeutic agents (Károlyi et al., 2012).

Water Oxidation and Environmental Applications

Mononuclear ruthenium complexes with quinoline ligands have been investigated for water oxidation, a critical reaction for renewable energy conversion and storage (Vennampalli et al., 2014).

Fluorescence and Sensor Applications

Quinoline derivatives have been developed as fluorescent sensors and labeling reagents, demonstrating strong fluorescence in a wide pH range, which is useful for biomedical analysis and imaging applications. For instance, a novel fluorophore, 6-Methoxy-4-quinolone, showed strong fluorescence in aqueous media, highlighting its potential as a fluorescent labeling reagent (Hirano et al., 2004).

Antiplasmodial Activity

Quinoline derivatives have been investigated for their antiplasmodial activity against Plasmodium falciparum, with some compounds showing high in vitro and in vivo activities, indicating potential for malaria treatment (Hochegger et al., 2019).

作用機序

Target of Action

Fluoroquinolines, a class of compounds to which “(6-Fluoroquinolin-8-yl)methanamine” may be related, are known to target bacterial DNA gyrase, an enzyme involved in DNA replication .

Mode of Action

Fluoroquinolines inhibit the action of DNA gyrase, preventing the bacteria from replicating its DNA and thus inhibiting its growth .

Biochemical Pathways

The primary pathway affected by fluoroquinolines is DNA replication in bacteria. By inhibiting DNA gyrase, these compounds prevent the supercoiling of the DNA molecule, a crucial step in DNA replication .

Pharmacokinetics

Fluoroquinolines in general are well absorbed and widely distributed in the body .

Result of Action

The inhibition of DNA gyrase leads to the cessation of bacterial growth, making fluoroquinolines effective antibacterial agents .

Action Environment

The efficacy and stability of fluoroquinolines can be influenced by factors such as pH and the presence of metal ions .

特性

IUPAC Name |

(6-fluoroquinolin-8-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPLPBSBFIDFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoroquinolin-8-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1444093.png)

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)

![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)